
N'-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea is a chemical compound known for its unique structure and properties It features a 1,3-dithietane ring, which is a four-membered ring containing two sulfur atoms, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea typically involves the reaction of 1,3-dithietane-2-thione with N,N-dipropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. After the reaction is complete, the product is purified through techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
科学的研究の応用
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The 1,3-dithietane ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar structure but with dimethyl groups instead of dipropyl groups.
1,3-Dithiol-2-ylidene derivatives: Compounds containing the 1,3-dithiol-2-ylidene moiety, which have similar chemical properties and reactivity.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea is unique due to its specific combination of the 1,3-dithietane ring and the dipropyl-substituted thiourea group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
59754-05-1 |
|---|---|
分子式 |
C9H16N2S3 |
分子量 |
248.4 g/mol |
IUPAC名 |
3-(1,3-dithietan-2-ylidene)-1,1-dipropylthiourea |
InChI |
InChI=1S/C9H16N2S3/c1-3-5-11(6-4-2)8(12)10-9-13-7-14-9/h3-7H2,1-2H3 |
InChIキー |
XOPLJTMYWDFFJS-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=S)N=C1SCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


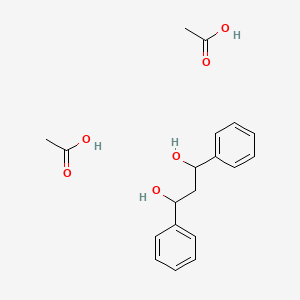
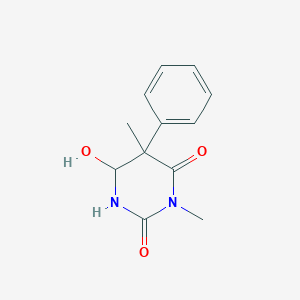
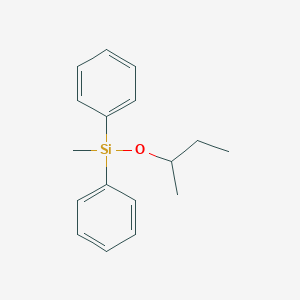
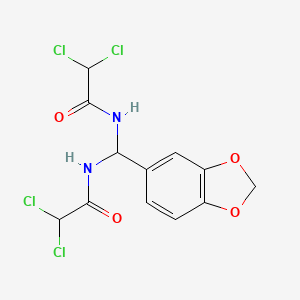

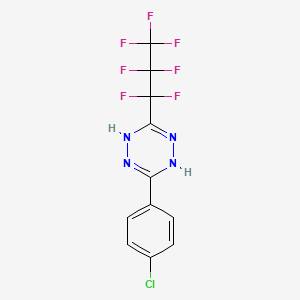
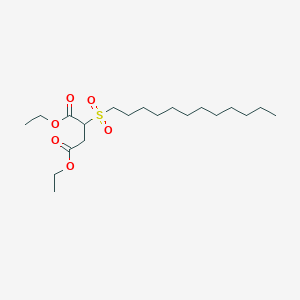
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
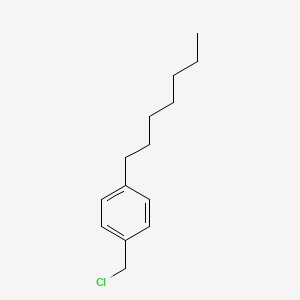
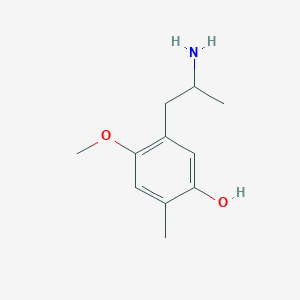


![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)

